4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid
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Description
The compound “4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also features a carbonyl group (C=O), an amino group (NH2), and a carboxylic acid group (COOH) .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butoxycarbonyl (BOC) as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, a carbonyl group, an amino group, and a carboxylic acid group. The tert-butoxy carbonyl group serves as a protecting group for the amino group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the carboxylic acid group can react with Thionyl Chloride (SOCl2) to form acid chlorides . The tert-butoxycarbonyl (BOC) group can be removed under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents. The compound is a solid at room temperature .Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-9(2,3)16-8(15)12-5-4(6(13)14)17-7(10)11-5/h1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXUWYNDLVHIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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